

Technical Application Note: Solubility & Handling of L-817,818

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Compound of Interest

Compound Name: L-817,818

Cat. No.: B1674111

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Executive Summary

L-817,818 (CAS: 217480-27-8) is a potent, non-peptide agonist selective for the somatostatin receptor subtype 5 (sst5).[1] It is widely used to delineate the physiological role of sst5 in mediating the inhibition of insulin and growth hormone release.

Achieving consistent biological data with **L-817,818** requires precise handling of its solubility profile.[1] While highly soluble in Dimethyl Sulfoxide (DMSO), its lipophilic nature presents challenges in aqueous buffers and alternative organic solvents like ethanol.[1] This guide provides validated protocols to maximize solubility, prevent precipitation ("crashing out"), and ensure the integrity of in vitro and in vivo data.

Physicochemical Profile

Understanding the fundamental properties of **L-817,818** is the first step in designing a robust solubility protocol.[1]

Property	Specification
Chemical Name	(S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate
Molecular Weight	536.67 g/mol
Formula	C ₃₃ H ₃₆ N ₄ O ₃
CAS Number	217480-27-8
Physical State	Solid powder (White to off-white)
Primary Solvent	DMSO (Dimethyl Sulfoxide)
Storage (Solid)	-20°C (Desiccated, protected from light)
Storage (Stock)	-80°C (Stable for ~6 months)

Solubility Protocols

Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the industry-standard solvent for **L-817,818**.^[1] It disrupts the crystal lattice of the compound effectively, allowing for high-concentration stock solutions.^[1]

Validated Solubility Data:

- Max Solubility: ~54 mg/mL (approx. 100 mM)^{[1][2]}
- Recommended Stock Concentration: 10 mM or 50 mM^[1]

Protocol: Preparation of 10 mM Stock Solution

- Calculate: For a 10 mg vial of **L-817,818** (MW: 536.67):

^{[1][3]}

- Equilibrate: Allow the product vial to warm to room temperature before opening to prevent moisture condensation, which degrades the compound.
- Add Solvent: Add high-grade anhydrous DMSO (≥99.9%) to the vial.

- Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
 - Critical Check: Inspect the solution against a light source. It must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
- Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
- Store: Freeze immediately at -80°C.

Secondary Solvent: Ethanol

Ethanol is often requested by researchers wishing to avoid DMSO toxicity in sensitive primary cell cultures.[1] However, **L-817,818** has significantly lower solubility in ethanol compared to DMSO.[1]

Scientific Assessment:

- Solubility Status: Limited/Variable.
- Risk: High risk of precipitation upon storage or aqueous dilution.
- Recommendation: Use ethanol only if DMSO is strictly contraindicated.[1]

Protocol: Ethanol Solubility Limit Test Do not assume solubility. Perform this stepwise test:

- Weigh 1 mg of **L-817,818**. [1]
- Add 100 µL of absolute ethanol (initial target: 10 mg/mL).
- Vortex and sonicate. [1]
- Observation:
 - Clear? Proceed to dilute further. [1][4]
 - Cloudy? Add ethanol in 100 µL increments until clear.
- Calculation: Calculate final concentration based on total volume added.

- Note: Expect solubility to be <10 mg/mL.[1][5]

Aqueous Dilution & In Vivo Formulation

L-817,818 is hydrophobic.[1] Direct addition of high-concentration stock to water/saline will cause immediate precipitation.[1]

The "Step-Down" Dilution Method (In Vitro)

To introduce the compound to cell culture media:

- Intermediate Dilution: Dilute the DMSO stock 1:10 or 1:100 into culture media rapidly while vortexing.
- Final Dilution: Add the intermediate solution to the final well/dish.
- DMSO Limit: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

In Vivo Formulation (Animal Models)

For intraperitoneal (IP) or intravenous (IV) injection, a co-solvent system is required to maintain solubility in an aqueous vehicle.[1]

Recommended Formulation (Clear Solution):

- 5% DMSO (Solubilizer)[1]
- 30% PEG300 (Co-solvent/Stabilizer)[1]
- 5% Tween 80 (Surfactant)[1]
- 60% Saline/PBS (Bulk Vehicle)[1]

Preparation Workflow:

- Dissolve **L-817,818** in DMSO (5% of total volume).
- Add PEG300 (30% of total volume) and vortex.[1]

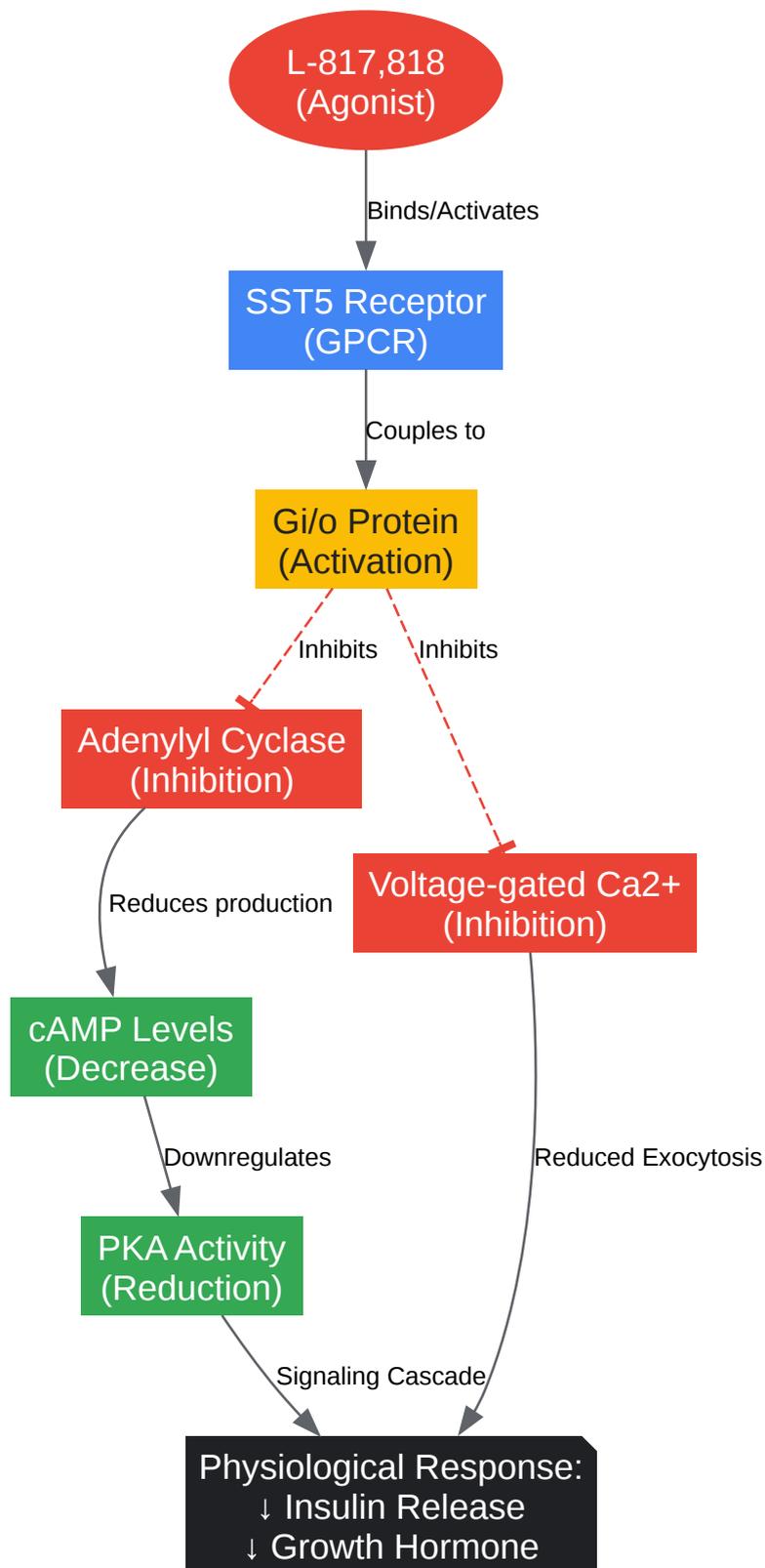
- Add Tween 80 (5% of total volume) and vortex.[1]
- Slowly add Saline (60% of total volume) while vortexing.
 - Why this order? Adding saline too early will crash the compound out of solution. The surfactant (Tween 80) and co-solvent (PEG) must coat the molecules first.[1]

Mechanism of Action & Signaling Pathway

L-817,818 acts as a selective agonist for the sst5 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it activates G_{i/o} proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of **L-817,818** activation.

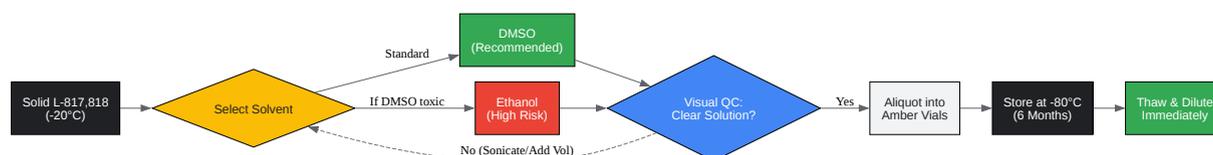


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Figure 1: Signal transduction pathway of **L-817,818** mediated via SST5 receptor activation.[1]

Experimental Workflow: Handling & Storage

This diagram outlines the decision logic for solvent selection and storage to prevent degradation.



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Figure 2: Standard Operating Procedure (SOP) for **L-817,818** reconstitution and storage.

References

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